9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-
Overview
Description
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- is a heterocyclic compound that belongs to the class of pyrroloindoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- typically involves the treatment of 2-bromoaryl pyrrole/indol-2-yl ketones with cesium carbonate in dimethylformamide (DMF) at elevated temperatures (around 125°C). This reaction results in the formation of the desired compound in moderate to excellent yields . Another method involves the use of Brønsted acid catalyzed Friedel–Crafts alkenylation/1,6-addition/condensation cascade reactions, which provide access to highly functionalized pyrroloindoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: N-arylation and other substitution reactions are common, where different substituents can be introduced onto the pyrroloindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Cesium carbonate in DMF is used for N-arylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloindoles, which can have different functional groups introduced onto the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
9H-Pyrrolo(1,2-a)indol-9-one: This compound is structurally similar but lacks the amino group at the 6-position.
10H-Indolo(1,2-a)indol-10-one: Another related compound with a different ring structure.
Uniqueness
The presence of the amino group at the 6-position in 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- imparts unique chemical and biological properties, making it distinct from its analogues.
Properties
IUPAC Name |
7-aminopyrrolo[1,2-a]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-3-4-8-10(6-7)13-5-1-2-9(13)11(8)14/h1-6H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOFAQOMIYEBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C3=C2C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217033 | |
Record name | 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66889-49-4 | |
Record name | 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066889494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC250624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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